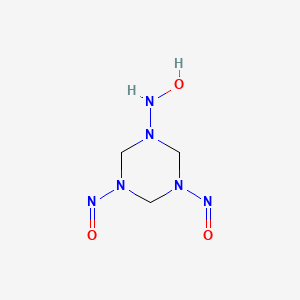
N-Hydroxy-3,5-dinitroso-1,3,5-triazinan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxy-3,5-dinitroso-1,3,5-triazinan-1-amine is a chemical compound belonging to the class of 1,3,5-triazines This compound is characterized by the presence of hydroxy and nitroso groups attached to the triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-3,5-dinitroso-1,3,5-triazinan-1-amine typically involves the nitration of 1,3,5-triazinan-1-amine derivatives. One common method includes the reaction of cyanuric chloride with hydroxylamine and nitrous acid under controlled conditions. The reaction is carried out in an aqueous medium at a temperature range of 0-5°C to ensure the stability of the nitroso groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors with precise temperature and pH control to optimize yield and purity. The use of continuous flow reactors has been explored to enhance production efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-3,5-dinitroso-1,3,5-triazinan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitroso groups to amino groups.
Substitution: The hydroxy and nitroso groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines and thiols.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted triazines depending on the nucleophile used.
Scientific Research Applications
N-Hydroxy-3,5-dinitroso-1,3,5-triazinan-1-amine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of other triazine derivatives.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell walls.
Medicine: Explored for its potential use in cancer therapy as it can inhibit certain enzymes involved in tumor growth.
Industry: Utilized in the production of herbicides and polymer stabilizers.
Mechanism of Action
The mechanism of action of N-Hydroxy-3,5-dinitroso-1,3,5-triazinan-1-amine involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent enzymatic activity. This inhibition can lead to the disruption of essential cellular processes in microbes and cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Trinitro-1,3,5-triazinane: Known for its use in explosives.
2,4,6-Tri-substituted-1,3,5-triazines: Used in herbicides and polymer stabilizers.
Uniqueness
N-Hydroxy-3,5-dinitroso-1,3,5-triazinan-1-amine is unique due to the presence of both hydroxy and nitroso groups, which confer distinct chemical reactivity and biological activity compared to other triazine derivatives .
Properties
CAS No. |
374907-72-9 |
|---|---|
Molecular Formula |
C3H8N6O3 |
Molecular Weight |
176.13 g/mol |
IUPAC Name |
N-(3,5-dinitroso-1,3,5-triazinan-1-yl)hydroxylamine |
InChI |
InChI=1S/C3H8N6O3/c10-4-7-1-8(5-11)3-9(2-7)6-12/h4,10H,1-3H2 |
InChI Key |
NVAUQRNIEAUBFA-UHFFFAOYSA-N |
Canonical SMILES |
C1N(CN(CN1N=O)N=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-[2-[[3-(2-aminoethyl)-1H-indol-5-yl]oxy]ethoxy]ethoxy]ethanethiol](/img/structure/B14237847.png)
![2-(3,4-Dimethylphenyl)-3-[2-(4-methoxyphenyl)ethyl]-1,3-thiazolidin-4-one](/img/structure/B14237850.png)

![[1,1'-Biphenyl]-4-amine, N,N-diethyl-3',4',5'-trifluoro-](/img/structure/B14237862.png)

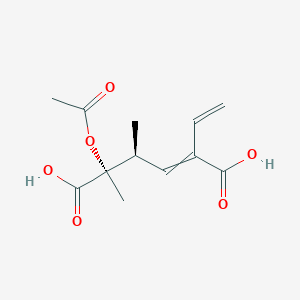
![Methyl 3,5-bis[(but-3-en-1-yl)oxy]benzoate](/img/structure/B14237896.png)
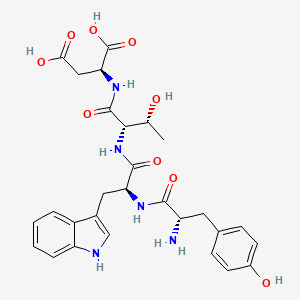
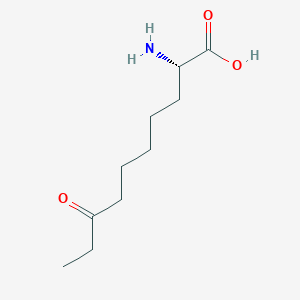
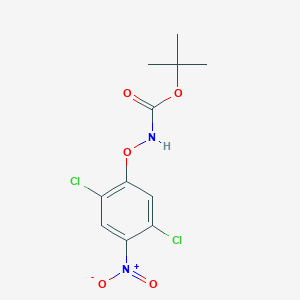
![N~1~-[2-(3,4-Dimethoxyphenyl)ethyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14237927.png)
![Methyl N-[(6-chloropyridin-3-yl)methoxy]ethanimidothioate](/img/structure/B14237944.png)
![1-(Benzenesulfonyl)-2-[2-(5-chloro-2-nitrophenyl)ethenyl]-1H-indole](/img/structure/B14237945.png)
![4-[(E)-{4-[2-(4-Oxonaphthalen-1(4H)-ylidene)hydrazinyl]phenyl}diazenyl]benzonitrile](/img/structure/B14237951.png)
